molecular formula C9H8N2O3 B14762392 2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid

2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid

Katalognummer: B14762392
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: NPYWDONLYIWCSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring substituted with a hydroxy group and an acetic acid moiety, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent functionalization to introduce the hydroxy group . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield benzimidazole carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy group and the benzimidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    2-(1H-benzo[d]imidazol-1-yl)acetic acid: Lacks the hydroxy group, which may affect its biological activity.

    5-Hydroxy-1H-benzo[d]imidazole: Lacks the acetic acid moiety, which may influence its solubility and reactivity.

Uniqueness: 2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid is unique due to the presence of both the hydroxy group and the acetic acid moiety. This combination enhances its solubility, reactivity, and potential biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

2-(5-hydroxybenzimidazol-1-yl)acetic acid

InChI

InChI=1S/C9H8N2O3/c12-6-1-2-8-7(3-6)10-5-11(8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)

InChI-Schlüssel

NPYWDONLYIWCSZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)N=CN2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.